![molecular formula C9H15NO3 B15273731 (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C9H15NO3 It is characterized by a furan ring substituted with a methanol group and a (2-methoxyethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan-2-carbaldehyde with (2-methoxyethyl)amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of furan-2-carboxylic acid or furan-2-carbaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-{[(2-Hydroxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Methylamino)ethyl]methyl}furan-2-yl)methanol
Uniqueness
(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol is unique due to the presence of the (2-methoxyethyl)amino group, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
[5-[(2-methoxyethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO3/c1-12-5-4-10-6-8-2-3-9(7-11)13-8/h2-3,10-11H,4-7H2,1H3 |
Clé InChI |
MXUKAAVZCOVLKC-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=CC=C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one](/img/structure/B15273648.png)
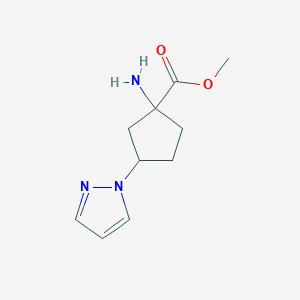


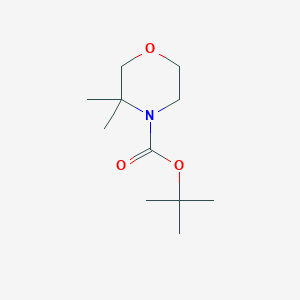
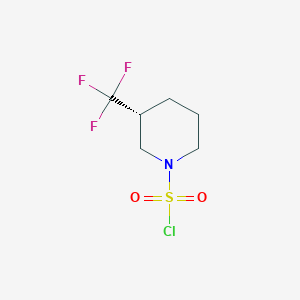


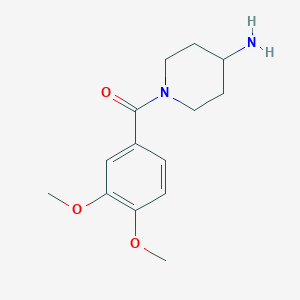

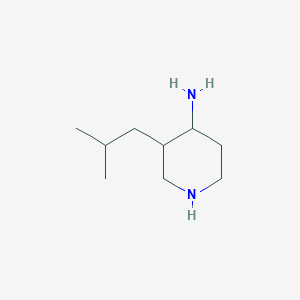


![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
